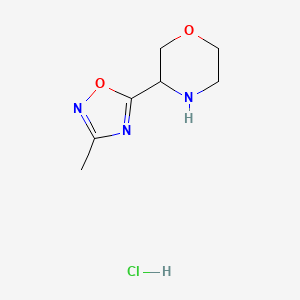

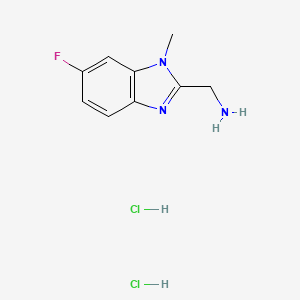

![molecular formula C7H5N3O2 B1378887 1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid CAS No. 1363383-15-6](/img/structure/B1378887.png)

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid

説明

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) to date .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .科学的研究の応用

Experimental and Theoretical Studies in Synthesis

A study demonstrated the functionalization reactions of a related compound, leading to various derivatives through theoretical and experimental methods. This research highlights the compound's versatility in organic synthesis, providing a foundation for further chemical transformations and applications (Yıldırım, Kandemirli, & Demir, 2005).

Biomedical Applications

A comprehensive review on Pyrazolo[3,4-b]pyridines, including 1H-variants, covers their synthesis and extensive biomedical applications. These compounds have been explored for their potential in treating various diseases, showcasing their significance in drug development (Donaire-Arias et al., 2022).

Novel Synthesis Methods

Research into the synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions reveals efficient methods for preparing N-fused heterocyclic products. These findings are crucial for developing new compounds with potential pharmaceutical applications (Ghaedi et al., 2015).

Potential Anticancer Agents

A study on organometallic complexes involving 1H-pyrazolo[3,4-b]pyridines as ligands reported their synthesis and potential as cyclin-dependent kinase (Cdk) inhibitors. This research underscores the compound's relevance in cancer therapy by providing insights into its mechanism of action and efficacy (Stepanenko et al., 2011).

Development of PPARα-selective Agonists

Investigations into the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists have been conducted. These studies provide valuable structure-activity relationships (SAR) that could guide the development of new therapies for metabolic disorders (Miyachi et al., 2019).

作用機序

Target of Action

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid is a heterocyclic compound that has been identified as a potent inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT is an essential enzyme in the NAD+ biosynthesis pathway from nicotinamide, playing a crucial role in cellular metabolism and energy production .

Mode of Action

The compound interacts with its target, the NAMPT enzyme, through a structure-based mechanism . .

Biochemical Pathways

By inhibiting the NAMPT enzyme, this compound affects the NAD+ biosynthesis pathway . This can lead to a decrease in the cellular NAD+ levels, which in turn can affect various downstream processes that rely on NAD+, including cellular metabolism and energy production.

将来の方向性

生化学分析

Biochemical Properties

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor involved in regulating fatty acid metabolism . The compound forms a hydrogen-bond network with the ligand-binding domain of PPARα, which is essential for its activation . Additionally, this compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to activate PPARα, leading to changes in the expression of genes involved in lipid metabolism . This activation results in increased fatty acid oxidation and reduced triglyceride levels in cells. Moreover, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the ligand-binding domain of PPARα, forming a hydrogen-bond network that stabilizes the receptor’s active conformation . This binding promotes the recruitment of coactivators and the subsequent activation of target gene transcription. Additionally, this compound inhibits specific kinases by binding to their active sites, thereby blocking their catalytic activity and downstream signaling . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of PPARα and prolonged changes in gene expression . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses and feedback mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates PPARα and induces beneficial metabolic effects, such as increased fatty acid oxidation and reduced lipid accumulation . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as PPARα, and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins, which determine its localization and accumulation patterns.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear receptors, such as PPARα, to regulate gene expression . Additionally, this compound can be found in the cytoplasm, where it may interact with cytoplasmic kinases and other signaling proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

特性

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSPPWYGWIPSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NNC2=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258139 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363383-15-6 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)

![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)